molecular formula C24H24N4O4S B11242047 1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B11242047
M. Wt: 464.5 g/mol
InChI Key: AYRGVZVRDROAMK-UHFFFAOYSA-N
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Description

1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple steps. One common method includes the reaction of bis(2-bromoacetyl)phenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . This reaction typically yields the desired triazolothiadiazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Comparison with Similar Compounds

Similar compounds to 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE include other triazolothiadiazine derivatives. These compounds share similar pharmacological activities but may differ in their potency and specificity. For example, compounds like 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines have been studied for their anticancer and antimicrobial properties . The uniqueness of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE lies in its dual inhibition of PARP-1 and EGFR, making it a potent anticancer agent .

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1-[3,6-bis(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C24H24N4O4S/c1-5-19(29)22-21(15-7-11-17(31-3)12-8-15)27(20(30)6-2)28-23(25-26-24(28)33-22)16-9-13-18(32-4)14-10-16/h7-14H,5-6H2,1-4H3

InChI Key

AYRGVZVRDROAMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)CC)C4=CC=C(C=C4)OC

Origin of Product

United States

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